molecular formula C18H25ClN2O4S B5080586 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide

Cat. No.: B5080586
M. Wt: 400.9 g/mol
InChI Key: JCJHOWMQZXZIJG-UHFFFAOYSA-N
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Description

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidin-1-ylsulfonylphenol intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with piperidine and a sulfonyl chloride reagent under basic conditions to form the piperidin-1-ylsulfonylphenol intermediate.

    Coupling with cyclopentylacetamide: The intermediate is then reacted with N-cyclopentylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide would depend on its specific biological or chemical target. Generally, the compound could interact with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of their activity. The sulfonyl group and piperidine ring may play key roles in binding to the target and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(piperidin-1-yl)pyrimidine
  • 2-chloro-4-(piperidin-1-yl)benzaldehyde
  • 2-chloro-4-(piperidin-1-yl)methylpyridine

Uniqueness

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the sulfonyl group and the cyclopentylacetamide moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O4S/c19-16-12-15(26(23,24)21-10-4-1-5-11-21)8-9-17(16)25-13-18(22)20-14-6-2-3-7-14/h8-9,12,14H,1-7,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJHOWMQZXZIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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